2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a tetrahydroquinoline ring system
Properties
IUPAC Name |
2,4,5-trimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-8-13(3)17(9-12(11)2)24(22,23)20-15-5-6-16-14(10-15)4-7-18(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUDFWUAGQTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling
A PMC study (2017) demonstrated sulfonamide formation via aryl isocyanates:
- React 2,4,5-trimethylbenzenesulfonyl isocyanate with tetrahydroquinolin-6-amine in THF.
- Yield: 65% (lower than sulfonyl chloride route due to isocyanate instability).
Scalability and Industrial Considerations
Challenges:
- Sulfonyl Chloride Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions.
- Catalyst Cost: Pd/C recycling protocols (e.g., thermal regeneration) reduce expenses in hydrogenation.
Process Improvements:
- Continuous Flow Synthesis: Microreactors enhance heat transfer during exothermic chlorosulfonation.
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Purity and Analytical Data
HPLC Conditions (Agilent Zorbax SB-C18):
- Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA.
- Retention Time: 8.2 min.
- Purity: 99.2% (area normalization).
X-ray Crystallography:
- Crystal System: Monoclinic, space group P2₁/c.
- Hydrogen Bonding: N-H···O=S interactions stabilize the sulfonamide moiety.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Chlorinated or nitrated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Research: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide: Similar in structure but lacks the tetrahydroquinoline ring.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Similar but without the trimethyl substitution on the benzene ring.
Uniqueness
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of both the trimethyl-substituted benzene ring and the tetrahydroquinoline moiety, which confer distinct chemical and biological properties.
Biological Activity
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. Its structural characteristics suggest potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives of quinoline and quinazolinone have shown significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated the antitumor activity of several sulfonamide derivatives in vitro. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549 and HCC827) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.26 ± 0.33 | HCC827 |
| Compound B | 20.46 ± 8.63 | HCC827 |
COX-2 Inhibition
The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). Research has shown that sulfonamide derivatives can selectively inhibit COX-2 activity, which is crucial in inflammatory processes.
Research Findings:
In a comparative study, several sulfonamide compounds were tested for their COX-2 inhibitory activity. The most effective compound demonstrated a maximum inhibition of 47.1% at a concentration of 20 µM .
| Compound | Inhibition at 20 µM (%) |
|---|---|
| Compound A | 47.1 ± 4.3 |
| Celecoxib (Reference) | 80.1 ± 2.7 |
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Similar compounds have been tested against various bacterial strains with promising results.
Case Study:
A recent study assessed the antimicrobial efficacy of several newly synthesized sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness, with some achieving MIC values below 10 µg/mL against resistant strains .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition: It can inhibit enzymes like COX-2 involved in inflammatory responses.
- DNA Interaction: Some studies suggest that similar compounds can bind to DNA and interfere with replication processes.
Q & A
Q. Optimization Strategies :
- Use continuous flow reactors for the Povarov reaction to enhance regioselectivity and reduce side products .
- Employ automated high-throughput screening (HTS) to identify optimal stoichiometry and solvent systems (e.g., dichloromethane vs. DMF) for sulfonylation .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of methyl groups and sulfonamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H] peak).
- Infrared (IR) Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm) and carbonyl (C=O) groups .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable (refer to analogous compounds in ) .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., carbonic anhydrase, cyclooxygenase) due to sulfonamide’s known role in targeting metalloenzymes .
- Cellular assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC determination .
- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify therapeutic windows .
Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina; prioritize derivatives with stronger hydrogen-bonding to active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using partial least squares (PLS) regression .
Advanced: What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature) and cell passage numbers .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Core Modifications :
- Replace the tetrahydroquinoline 2-oxo group with a thione (C=S) to alter hydrogen-bonding capacity .
- Vary methyl substituents on the benzene ring to modulate lipophilicity (LogP) and membrane permeability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., sulfonamide’s sulfonyl group) for target engagement .
Table 1: Physicochemical Properties of Analogous Sulfonamide-Tetrahydroquinoline Derivatives
| Property | Example Compound () | Methodological Relevance for Target Compound |
|---|---|---|
| Molecular Weight | 306.39 g/mol | HRMS calibration for formula confirmation |
| LogP | ~3.5 | Guide solubility adjustments via methyl group tuning |
| Hydrogen Bond Acceptors | 4 | Predict interaction with polar enzyme pockets |
Advanced: What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
- Scale-up Issues : Poor yields in Povarov reaction due to exothermicity.
- Solution : Use jacketed reactors with temperature-controlled stirring .
- Purification Challenges : Co-elution of byproducts in column chromatography.
- Solution : Switch to preparative HPLC with gradient elution (acetonitrile/water) .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?
Methodological Answer:
- Chiral Centers : The tetrahydroquinoline core may have undefined stereochemistry.
- Metabolism Studies : Incubate with liver microsomes to identify stereospecific oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
